N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropanecarboxamide
Description
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, a furan ring, and a thiophene ring
Properties
Molecular Formula |
C14H15NO3S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H15NO3S/c16-10(8-15-14(17)9-3-4-9)11-5-6-12(18-11)13-2-1-7-19-13/h1-2,5-7,9-10,16H,3-4,8H2,(H,15,17) |
InChI Key |
SYQMKYKRMJSMOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the furan and thiophene rings. These rings are then linked through a series of condensation reactions. The cyclopropane ring is introduced via a cyclopropanation reaction, often using diazo compounds as intermediates. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: LiAlH4 in dry ether.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of halogen, nitro, or sulfonyl groups on the aromatic rings.
Scientific Research Applications
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the hydroxyl, thiophene, and furan groups allows for multiple points of interaction, enhancing its binding affinity and specificity. The cyclopropane ring provides rigidity to the molecule, which can influence its overall conformation and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropanecarboxamide: Unique due to the combination of furan, thiophene, and cyclopropane rings.
Thiophene derivatives: Known for their applications in organic electronics and medicinal chemistry.
Furan derivatives: Used in the synthesis of pharmaceuticals and as intermediates in organic synthesis.
Cyclopropane derivatives: Valued for their rigidity and use in the synthesis of complex natural products.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which combines the properties of furan, thiophene, and cyclopropane rings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
